Lysergol

Übersicht

Beschreibung

Lysergol is an alkaloid belonging to the ergoline family. It occurs as a minor constituent in certain species of fungi, particularly within the genus Claviceps, and in the morning glory family of plants (Convolvulaceae), including the hallucinogenic seeds of Rivea corymbosa, Argyreia nervosa, and Ipomoea violacea . This compound is not a controlled substance in the United States and is legal under the U.S. Federal Analog Act because it does not have a known pharmacological action or a precursor relationship to lysergic acid diethylamide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lysergol can be synthesized using a tandem reaction to construct the piperidine skeleton and a rhodium-catalyzed [3 + 2] annulation in the late-stage indole formation . The enantioselective total synthesis of this compound involves several key steps:

- Synthesis of a chiral 1,3-amino alcohol via the palladium(0) and indium(I)-mediated reductive coupling reaction between L-serine-derived 2-ethynylaziridine and formaldehyde.

- Chromium(II)/nickel(0)-mediated Nozaki−Hiyama−Kishi reaction of an indole-3-acetaldehyde with iodoalkyne.

- Palladium(0)-catalyzed domino cyclization of an amino allene bearing a bromoindolyl group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of related compounds, such as lysergic acid, often involves the use of ergot alkaloids as starting materials, followed by various chemical transformations to achieve the desired product .

Analyse Chemischer Reaktionen

2.2. Key Reactions in Lysergol Derivatives

This compound can undergo various chemical transformations that enhance its utility in synthetic organic chemistry:

-

Mesylation and Reduction : this compound can be mesylated to form reactive intermediates that can subsequently undergo elimination or reduction, leading to various derivatives such as isothis compound and other alkaloids .

-

Hydrogen Autotransfer Alkylation : This novel method allows for the generation of intermediates that can be transformed into this compound and its analogs with improved yields and selectivity compared to traditional methods .

2.3. Biological Activity and Mechanism

This compound exhibits significant biological activity, particularly in relation to serotonin receptors:

-

Serotonin Receptor Binding Affinity : Studies have shown that this compound binds selectively to various serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C), indicating its potential as a therapeutic agent in psychiatric conditions .

Table 1: Binding Affinity of this compound at Serotonin Receptors

| Compound | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT2B (nM) | 5-HT2C (nM) |

|---|---|---|---|---|

| (+)-lysergol | 73 ± 6 | 1.6 ± 0.5 | >10,000 | 6.6 ± 1.4 |

| (−)-isothis compound | 481 ± 31 | >10,000 | >10,000 | >10,000 |

This table summarizes the binding affinities of this compound and its derivative isothis compound at various serotonin receptors, highlighting their varying degrees of activity.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antibiotic Bioenhancer

Lysergol has been identified as a bioenhancer that improves the efficacy of antibiotics. Research indicates that when combined with antibiotics, this compound can significantly reduce the minimum inhibitory concentration (MIC) required for effective bacterial inhibition. For instance, in studies involving Escherichia coli, this compound and its derivatives reduced the MIC of nalidixic acid and tetracycline by two- to eightfold against resistant strains . This synergistic effect suggests that this compound can enhance antibiotic action while potentially reducing the required dosage, thereby mitigating issues related to antibiotic resistance .

1.2 Treatment of Vascular Disorders

This compound exhibits vasoconstrictive properties, making it a candidate for treating migraines and cluster headaches. Its mechanism involves reducing blood flow to alleviate symptoms associated with these vascular disorders . The compound's ability to modulate serotonin receptors further supports its therapeutic potential in managing various neurological conditions.

1.3 Antimicrobial Activity

This compound has demonstrated significant antifungal and antibacterial properties. It has been explored for its potential in developing new antimicrobial agents, particularly against infections caused by fungi and bacteria . Notably, it has shown effectiveness in enhancing the activity of existing antibiotics against multi-drug resistant pathogens, making it a valuable asset in contemporary medicine.

Agricultural Applications

This compound's plant growth-regulating properties have garnered attention in agricultural research. Studies indicate that it can enhance crop productivity by improving plant resistance to environmental stressors and promoting root development . This application is particularly relevant in sustainable agriculture, where natural compounds are sought to improve yields without relying on synthetic chemicals.

Neuroscience Research

In neuroscience, this compound's interaction with serotonin receptors has led to investigations into its potential role in treating psychiatric disorders such as depression and anxiety. Preliminary studies suggest that this compound may influence serotonin pathways, offering a possible avenue for therapeutic development in mental health .

Table 1: Summary of this compound's Pharmacological Properties

Table 2: Case Studies on Antibiotic Enhancement

Wirkmechanismus

Lysergol exerts its effects primarily through interactions with serotonin receptors, including 5-HT1 and 5-HT2 receptors, as well as dopamine receptors D1 and D2, and alpha-adrenergic receptors . These interactions can lead to various outcomes, such as vasoconstriction, convulsions, and hallucinations . The modulation of serotonin signaling is linked to its potential antidepressant and anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

Lysergol wird mit anderen Ergolin-Alkaloiden verglichen, wie z. B.:

Lysergsäure: Ein Vorläufer von Lysergsäurediethylamid, bekannt für seine starken psychedelischen Wirkungen.

Dihydrothis compound: Eine reduzierte Form von this compound mit unterschiedlichen pharmakologischen Eigenschaften.

Ergometrin: Wird in der Geburtshilfe für seine uterotonischen Wirkungen eingesetzt.

Einzigartigkeit: Die einzigartige chemische Struktur von this compound und seine vielfältigen Aktivitäten, einschließlich der Wechselwirkungen mit mehreren Rezeptortypen, machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Anwendungen .

Biologische Aktivität

Lysergol, a naturally occurring ergoline alkaloid primarily derived from fungi such as Claviceps and Ipomoea, exhibits a diverse range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

This compound's unique chemical structure allows it to interact with various serotonin receptors, notably acting as a partial agonist at the 5-HT1A receptor and exhibiting lower activity at 5-HT2A receptors compared to other hallucinogens like LSD. This interaction suggests potential antidepressant and anxiolytic effects while minimizing psychoactive side effects.

Table 1: Receptor Activity of this compound

| Compound | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT2B (nM) | 5-HT2C (nM) |

|---|---|---|---|---|

| This compound | 73 ± 6 | 1.6 ± 0.5 | >10,000 | 6.6 ± 1.4 |

| Psilocin | ~50 | ~3 | ~100 | ~20 |

| LSD | <1 | <0.1 | <0.1 | <0.1 |

Antimicrobial Properties

Recent studies have highlighted this compound's antimicrobial activity, demonstrating its ability to inhibit the growth of various bacteria and fungi. Notably, it has shown synergistic effects when combined with conventional antibiotics, enhancing their efficacy against multidrug-resistant strains.

Case Study: Synergistic Effects with Antibiotics

In a study evaluating the antibacterial activity of this compound and its derivatives against Escherichia coli, it was found that:

- This compound itself did not possess significant antibacterial activity.

- However, when used in combination with nalidixic acid (NA), it reduced the minimum inhibitory concentration (MIC) by two to eightfold against both sensitive and resistant strains.

- The combination treatment significantly decreased bacterial viability, indicating a potential role in developing new antibacterial therapies.

Antioxidant and Anticancer Activities

This compound also exhibits promising antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing various health conditions linked to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Moreover, preliminary findings suggest that this compound may possess anticancer properties, as it has demonstrated cytotoxic effects on several cancer cell lines by inhibiting proliferation and inducing apoptosis.

Toxicity and Safety Profile

Despite its therapeutic potential, the safety profile of this compound is a concern due to its interactions with serotonin receptors. High doses can lead to vasoconstriction, convulsions, and hallucinations. The LD50 for this compound is approximately 0.32 mg/kg, indicating a need for cautious use in therapeutic applications.

Eigenschaften

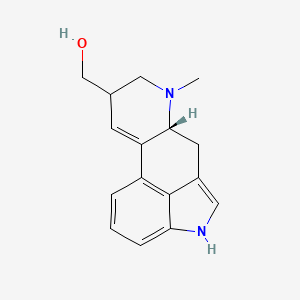

IUPAC Name |

(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXJFIJYBLJTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975627 | |

| Record name | Lysergol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-85-7 | |

| Record name | lysergol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lysergol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-didehydro-6-methylergoline-8β-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.